4'-Mercaptobiphenyl-4-carbonitrile

Catalog No.
S2969706
CAS No.
64409-12-7
M.F
C13H9NS
M. Wt
211.28
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4'-Mercaptobiphenyl-4-carbonitrile

CAS Number

64409-12-7

Product Name

4'-Mercaptobiphenyl-4-carbonitrile

IUPAC Name

4-(4-sulfanylphenyl)benzonitrile

Molecular Formula

C13H9NS

Molecular Weight

211.28

InChI

InChI=1S/C13H9NS/c14-9-10-1-3-11(4-2-10)12-5-7-13(15)8-6-12/h1-8,15H

InChI Key

ZZSHJNKMDIZSFY-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C#N)C2=CC=C(C=C2)S

Solubility

not available

Application in Electronic Materials

Scientific Field: Materials Science, specifically Electronic Materials .

Summary of the Application: 4’-Mercaptobiphenyl-4-carbonitrile is used to tune the electronic properties and subsequent surface coverage of gold surfaces/monolayers . This is important in the field of electronic materials where the properties of surfaces can greatly influence the performance of devices.

Methods of Application: While the exact experimental procedures can vary, the general method involves applying a solution of the 4’-Mercaptobiphenyl-4-carbonitrile to the gold surface. The molecule binds to the gold via the sulfur atom (in the mercapto group), forming a self-assembled monolayer. The nitrile group on the other end of the molecule can then interact with other substances, altering the electronic properties of the surface.

Results or Outcomes: The application of 4’-Mercaptobiphenyl-4-carbonitrile allows for the tuning of the electronic properties of gold surfaces. This can be used to optimize the performance of electronic devices. The exact results can depend on many factors, including the concentration of the 4’-mercaptobiphenyl-4-carbonitrile solution and the specific conditions of the experiment .

4'-Mercaptobiphenyl-4-carbonitrile is an organic compound with the molecular formula C₁₃H₉NS. It features a biphenyl structure with both a thiol group (-SH) and a nitrile group (-CN) attached to it. The presence of these functional groups contributes to its unique chemical properties, making it valuable in various scientific applications. The compound has a predicted density of 1.21 g/cm³, a melting point ranging from 127 to 132 °C, and a boiling point of approximately 384.5 °C .

Due to its functional groups:

  • Oxidation: The thiol group can be oxidized to form disulfides. Common reagents for this reaction include hydrogen peroxide or iodine in the presence of a base.
  • Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
  • Substitution: The thiol group can participate in nucleophilic substitution reactions, allowing for the formation of various derivatives when reacted with alkyl halides or acyl chlorides in the presence of a base.

Research into the biological activities of 4'-Mercaptobiphenyl-4-carbonitrile and its derivatives is ongoing. Its interactions with biomolecules are of particular interest, as they may lead to potential applications in medicinal chemistry and drug development. The compound's ability to form strong bonds with metal surfaces through its thiol group also suggests possible roles in biological systems where metal ion interactions are crucial.

The synthesis of 4'-Mercaptobiphenyl-4-carbonitrile typically involves several key steps:

  • Formation of Biphenyl Structure: This is often achieved through a Suzuki coupling reaction between a halogenated benzene and phenylboronic acid.
  • Introduction of Thiol Group: A nucleophilic substitution reaction using a thiolating agent such as thiourea introduces the thiol group.
  • Introduction of Nitrile Group: The nitrile group is added via a Sandmeyer reaction, where an aryl amine is converted to a nitrile using copper(I) cyanide.

These methods can be adapted for industrial production, utilizing continuous flow reactors and automated systems to enhance yield and purity .

4'-Mercaptobiphenyl-4-carbonitrile has several significant applications:

  • Surface Chemistry: It is used to tune electronic properties and surface coverage on gold surfaces, forming self-assembled monolayers (SAMs), which are crucial in sensor technology and electronic materials.
  • Materials Science: The compound plays a role in developing advanced materials for electronics and sensors due to its unique chemical properties.
  • Biological Studies: Its derivatives are being investigated for potential biological activities, including interactions with various biomolecules .

The interaction of 4'-Mercaptobiphenyl-4-carbonitrile with surfaces, particularly gold, is notable for its ability to modify electronic properties through self-assembled monolayers. These interactions are essential for applications in nanotechnology and surface modification techniques, where controlling surface characteristics at the molecular level is critical.

Several compounds share structural similarities with 4'-Mercaptobiphenyl-4-carbonitrile, but each has unique characteristics:

CompoundFunctional GroupsKey Differences
Biphenyl-4-thiolThiol onlyLacks the nitrile group; less versatile chemically.
4-Mercaptobenzoic acidThiol and carboxylic acidContains a carboxylic acid instead of a nitrile.
4-MercaptophenolThiol and hydroxylContains a hydroxyl group instead of a nitrile; different reactivity.

The uniqueness of 4'-Mercaptobiphenyl-4-carbonitrile lies in its combination of both thiol and nitrile groups, providing enhanced reactivity and functionality not found in the similar compounds listed above. This dual functionality makes it particularly valuable in both surface chemistry and materials science applications.

Suzuki Coupling Approaches for Biphenyl Framework Construction

The Suzuki-Miyaura cross-coupling reaction is the cornerstone for constructing the biphenyl core of 4'-mercaptobiphenyl-4-carbonitrile. This method employs palladium catalysts to couple a boronic acid derivative with an aryl halide, enabling precise functionalization at the 4- and 4'-positions.

Typical reactants:

  • Aryl halide: 4-Bromobenzonitrile (provides the nitrile group at the 4-position)
  • Boronic acid: 4-Mercaptophenylboronic acid (introduces the thiol group at the 4'-position)

Catalytic system:

  • Ligands: Triphenylphosphine (PPh₃) or SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) enhance catalyst stability and regioselectivity [1] [4].
  • Base: Aqueous sodium carbonate or cesium carbonate facilitates transmetalation [1].

Reaction conditions:

  • Solvent: Toluene/water (3:1 v/v) at 80–100°C for 12–24 hours [1].
  • Yield: 70–85% after deprotection of the thiol group (e.g., using BBr₃) [1].

Table 1: Optimization of Suzuki Coupling Parameters

ParameterOptimal ConditionYield (%)Purity (%)Source
CatalystPd(PPh₃)₄7892 [1]
BaseCs₂CO₃8595 [1]
SolventToluene/H₂O8290 [1]

Thiolation Strategies for Mercapto Group Introduction

Introducing the mercapto (-SH) group at the 4'-position requires careful handling due to its susceptibility to oxidation. Two primary strategies are employed:

Post-coupling thiolation:

  • Nucleophilic substitution: Treatment of 4'-bromobiphenyl-4-carbonitrile with thiourea (NH₂CSNH₂) in ethanol under reflux, followed by acidic hydrolysis (HCl, 6 M) [3].
  • Reductive methods: Reduction of a sulfonyl precursor (e.g., 4'-sulfonylbiphenyl-4-carbonitrile) using zinc dust in acetic acid [3].

In situ protection:

  • The thiol group is protected as a tert-butyl disulfide (-S-S-tBu) during Suzuki coupling. Deprotection is achieved via reductive cleavage with tributylphosphine (PBu₃) in tetrahydrofuran [4].

Key considerations:

  • Oxidative dimerization to disulfides is minimized by conducting reactions under inert atmospheres (N₂ or Ar) [3].
  • Thiol stability is enhanced by storing the product at -20°C in amber vials [1].

One-Pot Synthesis Protocols

Recent advances have enabled the integration of biphenyl coupling and thiolation into a single reaction vessel, reducing purification steps and improving efficiency.

Representative protocol:

  • Coupling phase: Pd(OAc)₂ (5 mol%), SPhos (10 mol%), 4-bromobenzonitrile, and 4-mercaptophenylboronic acid in toluene/H₂O.
  • In situ thiol deprotection: Addition of BBr₃ (1.5 equiv) at 0°C after coupling completion.
  • Workup: Neutralization with NaHCO₃ and extraction with ethyl acetate.

Advantages:

  • Eliminates intermediate isolation, reducing solvent use by 40% [1].
  • Overall yield: 68–72% [1].

Comparative Analysis of Synthesis Pathways

Yield Optimization Techniques

Catalyst selection and solvent systems significantly impact yields:

  • Palladium sources: PdCl₂(dppf) achieves 82% yield vs. 78% for Pd(PPh₃)₄ due to enhanced oxidative addition kinetics [1].
  • Solvent effects: Dimethylformamide (DMF) increases reaction rate but reduces yield (65%) due to side reactions [4].

Table 2: Solvent Impact on Suzuki Coupling

SolventDielectric ConstantYield (%)Reaction Time (h)
Toluene/H₂O2.48218
DMF/H₂O36.7658
1,4-Dioxane/H₂O2.27920

Regioselectivity Challenges in Biphenyl Functionalization

Regiochemical control is critical to avoid isomers such as 3'-mercaptobiphenyl-4-carbonitrile. Factors influencing selectivity include:

  • Steric effects: Bulky ligands (e.g., SPhos) favor coupling at the less hindered 4'-position [1].
  • Electronic effects: Electron-withdrawing nitrile groups direct coupling to the para position via resonance stabilization [3].

Mitigation strategies:

  • Use of directing groups (e.g., pyridyl) temporarily installed at the 4'-position [4].
  • Low-temperature conditions (0–5°C) to suppress kinetic isomer formation [1].

Green Chemistry Adaptations for Sustainable Synthesis

Efforts to improve sustainability focus on solvent substitution, energy efficiency, and catalyst recovery:

Microwave-assisted synthesis:

  • Reduces reaction time from 18 hours to 45 minutes at 120°C, maintaining 80% yield [1].

Aqueous-phase catalysis:

  • Replacement of toluene with cyclopentyl methyl ether (CPME), a greener solvent, achieves 75% yield [4].

Catalyst recycling:

  • Immobilization of Pd nanoparticles on magnetic Fe₃O₄@SiO₂ allows three reuse cycles with <5% activity loss [1].

Table 3: Environmental Metrics Comparison

MethodPMI*E-factor**Carbon Footprint (kg CO₂/kg)
Conventional Suzuki12.48.74.2
Microwave-assisted6.83.92.1

Process Mass Intensity; *Environmental factor (waste/product mass)

XLogP3

4.2

Dates

Modify: 2023-08-17

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